Acetic acid-d4

Description

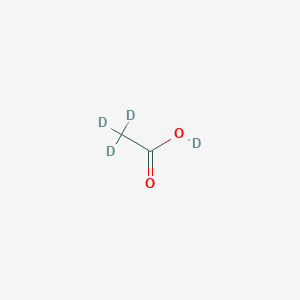

Structure

3D Structure

Properties

IUPAC Name |

deuterio 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-GUEYOVJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152175 | |

| Record name | (2H3)Acetic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-52-3 | |

| Record name | Acetic acid-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Acetic (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Acetic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]acetic [2H]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Acetic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acetic acid-d4 (CD₃COOD), a deuterated isotopologue of acetic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds for various applications, including as NMR solvents, metabolic tracers, and in kinetic isotope effect studies.

Core Chemical and Physical Properties

Acetic acid-d4, also known as per-deuterated acetic acid, is a colorless liquid in which the four protium (¹H) atoms of acetic acid have been replaced with deuterium (²H). This isotopic substitution imparts subtle but significant changes to its physicochemical properties compared to its non-deuterated counterpart.

Quantitative Data Summary

The key physical and chemical properties of Acetic acid-d4 are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂D₄O₂ |

| Molecular Weight | 64.08 g/mol [1][2][3][4][5][6][7] |

| CAS Number | 1186-52-3[1][2][4][5] |

| Density | 1.119 g/mL at 25 °C[1][2][3][4][5][8][9][10][11] |

| Boiling Point | 115.5 °C[1][2][3][4][5][8][9][10][11] |

| Melting Point | 15-16 °C[1][2][4][5][8][9][10][11] |

| Refractive Index (n20/D) | 1.368[1][2][4][5][8][9][10][11] |

| Vapor Pressure | 11.4 mmHg at 20 °C[2][4][5][8][9] |

| Vapor Density | 2.07 (vs air)[1][2][4][5][8][9] |

| Isotopic Purity | ≥99.5 atom % D[4][5][8][9] |

| pKa | 5.32 in D₂O[12] |

| Solubility | Soluble in water, ethanol, and ether.[1][12] |

| Flash Point | 40 °C (104 °F) - closed cup[10] |

| Autoignition Temperature | 800 °F (427 °C)[2][4][5][8][9] |

Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the identity and purity of Acetic acid-d4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Acetic acid-d4 is widely used as a solvent in NMR spectroscopy.[13] Its residual proton signal appears at approximately 11.65 ppm (singlet, O-D) and 2.04 ppm (quintet, -CD₃), with a D-H coupling constant of about 2.2 Hz.[3] The ¹³C NMR spectrum shows signals around 179 ppm (carbonyl carbon) and 20 ppm (methyl carbon).[14]

-

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760-1690 cm⁻¹.[15] For Acetic acid-d4, the O-D stretch will be shifted to a lower frequency (around 2300 cm⁻¹) due to the heavier deuterium atom. The C-D stretching vibrations will also appear at lower wavenumbers compared to C-H stretches.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of Acetic acid-d4 at approximately 64.08 Da.[1][2][3][4][5][6][7] The fragmentation pattern will differ from that of acetic acid due to the increased strength of the C-D bonds.

Chemical Reactivity and Stability

Acetic acid-d4 is a stable compound but is incompatible with strong oxidizing agents, strong bases, and metals.[1][12] It is also sensitive to moisture.[1][12] The substitution of hydrogen with deuterium leads to a kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. This property is exploited in mechanistic studies and to enhance the metabolic stability of drugs.

Experimental Protocols

Detailed methodologies for determining the key properties of Acetic acid-d4 are provided below.

Determination of Melting Point

The melting point of Acetic acid-d4 can be determined using a capillary tube method with a melting point apparatus.

-

Sample Preparation : A small amount of liquid Acetic acid-d4 is introduced into a capillary tube, which is then sealed. The sample is frozen using a cold bath (e.g., ice-salt or dry ice-acetone).

-

Apparatus Setup : The frozen sample in the capillary tube is placed in a melting point apparatus.

-

Measurement : The sample is heated slowly, at a rate of 1-2 °C per minute, as it approaches its expected melting point.

-

Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[2][9]

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.

-

Sample Preparation : A small amount of Acetic acid-d4 is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup : The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Measurement : The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording : The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][16]

Determination of Density

The density of Acetic acid-d4 can be measured using a pycnometer or a digital density meter.

-

Using a Pycnometer :

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with Acetic acid-d4, ensuring no air bubbles are present, and its mass is measured.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring the mass.

-

The density of Acetic acid-d4 is calculated by dividing the mass of the acid by the volume of the pycnometer.

-

-

Using a Digital Density Meter :

-

The instrument is calibrated using dry air and deionized water.

-

A small sample of Acetic acid-d4 is injected into the oscillating U-tube of the density meter.

-

The instrument measures the change in the oscillation frequency and directly calculates and displays the density.[17]

-

Determination of pKa

The acid dissociation constant (pKa) of Acetic acid-d4 in D₂O can be determined by titration.

-

Sample Preparation : A known concentration of Acetic acid-d4 is prepared in D₂O.

-

Titration Setup : A standardized solution of a strong base (e.g., NaOD in D₂O) is used as the titrant. A pH meter with an electrode suitable for non-aqueous solutions is calibrated.

-

Measurement : The titrant is added in small increments to the Acetic acid-d4 solution, and the pH is recorded after each addition.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8]

NMR Spectroscopy Protocol

-

Sample Preparation : A sample of the compound to be analyzed is dissolved in Acetic acid-d4. If the sample is a solid, approximately 5-10 mg is used. For a liquid sample, a few drops are sufficient. The solution is transferred to an NMR tube.

-

Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition : A standard one-pulse ¹H NMR experiment is performed. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically acquired for a good signal-to-noise ratio.[10][12]

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[16][18]

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : For a liquid sample like Acetic acid-d4, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition : A background spectrum of the empty salt plates or the clean ATR crystal is collected. Then, the spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[19]

Mass Spectrometry Protocol

-

Sample Introduction : The liquid Acetic acid-d4 sample can be introduced into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization : A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is suitable for obtaining the molecular ion.[20] For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid for positive ion mode) and infused into the ESI source.

-

Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range that includes the expected molecular weight of Acetic acid-d4 (m/z 64).

-

Data Interpretation : The resulting mass spectrum will show the molecular ion peak and any fragment ions, confirming the molecular weight and providing structural information.

Applications in Metabolic Research and Mechanistic Studies

The unique properties of Acetic acid-d4 make it a valuable tool in various research applications.

Tracing Metabolic Pathways

Deuterated acetate is used as a tracer to study metabolic pathways such as the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis.[1][21]

-

TCA Cycle : Acetate-d₃ (CD₃COO⁻) is converted to acetyl-CoA, which enters the TCA cycle. The deuterium labels can be tracked as they are incorporated into various intermediates of the cycle, such as citrate, α-ketoglutarate, and glutamate. This allows for the measurement of metabolic flux through the TCA cycle.[1][2][3][8][9] One deuterium atom is lost during the conversion to citrate.[2][3][8][9] Further deuterium atoms can be lost in subsequent steps of the cycle.[9]

Caption: Metabolic fate of Acetic acid-d3 in the TCA cycle.

-

Fatty Acid Synthesis : The acetyl-CoA derived from Acetic acid-d4 can also be used for the de novo synthesis of fatty acids. By measuring the incorporation of deuterium into fatty acids, the rate of fatty acid synthesis can be quantified.[22]

Caption: Tracing fatty acid synthesis with Acetic acid-d4.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms. The reaction of hydroxyl radicals (•OH) with acetic acid is an important atmospheric process. By comparing the reaction rates of •OH with acetic acid and Acetic acid-d4, the primary mechanism of the reaction can be determined. A significant KIE is observed when the C-H or O-H bond is broken in the rate-determining step.

Caption: Experimental workflow for a kinetic isotope effect study.

References

- 1. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Acetic acid-D4 is toxic? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. hmdb.ca [hmdb.ca]

- 6. chem.washington.edu [chem.washington.edu]

- 7. Ionizaion Techniques - Mass Spectroscopy | PDF [slideshare.net]

- 8. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. orgsyn.org [orgsyn.org]

- 13. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 14. Acetic acid [webbook.nist.gov]

- 15. orgsyn.org [orgsyn.org]

- 16. rsc.org [rsc.org]

- 17. orgsyn.org [orgsyn.org]

- 18. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. The Fate of Acetic Acid during Glucose Co-Metabolism by the Spoilage Yeast Zygosaccharomyces bailii | PLOS One [journals.plos.org]

- 21. Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis and Purification of Deuterated Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated acetic acid, a critical isotopically labeled compound with wide-ranging applications in scientific research and pharmaceutical development. This document details various synthetic routes, purification protocols, and analytical methods for quality control, presenting quantitative data in structured tables and illustrating key processes with clear diagrams.

Introduction to Deuterated Acetic Acid

Deuterated acetic acid, in its various isotopic forms such as acetic acid-d1 (CH₃COOD), acetic acid-d3 (CD₃COOH), and acetic acid-d4 (CD₃COOD), serves as an invaluable tool in numerous scientific disciplines. Its applications range from use as a non-protic solvent in NMR spectroscopy to a crucial building block in the synthesis of deuterated pharmaceutical ingredients. The replacement of hydrogen with deuterium atoms can alter the kinetic properties of molecules, a phenomenon known as the kinetic isotope effect, which is leveraged in drug development to improve metabolic stability and pharmacokinetic profiles.

Synthesis of Deuterated Acetic Acid

Several synthetic methodologies have been established for the preparation of deuterated acetic acid. The choice of method often depends on the desired level and position of deuteration, required purity, and scalability. This section outlines the most common and effective synthetic pathways.

Synthesis from Acetic Anhydride and Deuterium Oxide (D₂O)

The hydrolysis of acetic anhydride with heavy water is a straightforward and widely used method for producing both acetic acid-d1 and acetic acid-d4, depending on the isotopic composition of the starting anhydride.

Reaction: (CH₃CO)₂O + D₂O → 2 CH₃COOD (for acetic acid-d1) or (CD₃CO)₂O + D₂O → 2 CD₃COOD (for acetic acid-d4)

This reaction is typically carried out by the careful addition of D₂O to acetic anhydride, often with cooling to control the exothermic reaction. A patented production process describes the use of a nano-platinum catalyst on activated carbon to facilitate the reaction at a controlled temperature of 60°C.[1]

Experimental Protocol: Synthesis of Acetic Acid-d1 from Acetic Anhydride and D₂O

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride (1.0 eq).

-

Cool the flask in an ice bath.

-

Slowly add deuterium oxide (1.0 eq) dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting acetic acid-d1 can then be purified by fractional distillation.

Synthesis from Deuterated Malonic Acid

The decarboxylation of deuterated malonic acid is an efficient method for producing acetic acid with deuterium at the methyl position (acetic acid-d3 or acetic acid-d4). The deuteration of malonic acid can be achieved through H/D exchange with D₂O, followed by thermal decarboxylation. This method is reported to provide nearly quantitative yields of the deuterated acetic acid.[2][3]

Reaction: HOOC-CD₂-COOH → CD₃COOH + CO₂ (simplified)

Experimental Protocol: Synthesis of Acetic Acid-d3 from Malonic Acid

-

Deuteration of Malonic Acid: Dissolve malonic acid in an excess of D₂O. Heat the solution under reflux for several hours to facilitate hydrogen-deuterium exchange at the methylene position. This process can be repeated with fresh D₂O to achieve a high degree of deuteration.

-

Decarboxylation: After removing the excess D₂O under reduced pressure, heat the resulting deuterated malonic acid to its melting point (around 135 °C). The decarboxylation will proceed, yielding crude deuterated acetic acid.

-

The product can be purified by distillation.

Synthesis from Acetyl Chloride and Deuterium Oxide (D₂O)

The hydrolysis of acetyl chloride with D₂O is a rapid and exothermic reaction that yields acetic acid-d1.[4]

Reaction: CH₃COCl + D₂O → CH₃COOD + DCl

Experimental Protocol: Synthesis of Acetic Acid-d1 from Acetyl Chloride and D₂O

-

In a flask protected from atmospheric moisture, place a stoichiometric amount of D₂O (99.6% purity).[4]

-

Slowly add freshly distilled acetyl chloride to the D₂O with stirring, while cooling the reaction vessel in an ice bath to manage the exothermic reaction.[4]

-

Dry nitrogen can be bubbled through the mixture to help remove the dissolved DCl gas.[4]

-

The resulting acetic acid-d1 is then purified, typically by fractional distillation under reduced pressure.[4]

Catalytic Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange of acetic acid offers a route to introduce deuterium without complete synthesis from starting materials. This method often employs transition metal catalysts, such as palladium or iridium, in a deuterated solvent.[5][6][7] The efficiency and regioselectivity of the exchange depend on the catalyst and reaction conditions.

Experimental Protocol: General Procedure for Catalytic H/D Exchange

-

In a sealed reaction vessel, dissolve acetic acid and a suitable catalyst (e.g., a palladium or iridium complex) in a deuterated solvent (e.g., D₂O or a deuterated organic solvent).

-

Heat the mixture to the desired temperature and for the required duration to facilitate the exchange.

-

After the reaction, the catalyst is typically removed by filtration or extraction.

-

The deuterated acetic acid is then isolated and purified, usually by distillation.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods of deuterated acetic acid.

| Synthesis Method | Reactants | Product | Typical Yield (%) | Isotopic Purity (atom % D) | Reference |

| Hydrolysis of Anhydride | Acetic Anhydride, D₂O | Acetic Acid-d1 | High | >98 | [4] |

| Hydrolysis of Anhydride | Acetic Anhydride-d6, D₂O | Acetic Acid-d4 | High | >99.5 | [8] |

| Decarboxylation | Deuterated Malonic Acid | Acetic Acid-d3/d4 | Nearly Quantitative | 99.3 | [2] |

| Hydrolysis of Acyl Chloride | Acetyl Chloride, D₂O | Acetic Acid-d1 | High | 99.0 | [4] |

| Catalytic H/D Exchange | Acetic Acid, D₂O, Catalyst | Deuterated Acetic Acid | Variable | Variable | [5][6] |

Table 1: Comparison of Synthesis Methods for Deuterated Acetic Acid.

Purification of Deuterated Acetic Acid

Achieving high purity is critical for most applications of deuterated acetic acid. The primary impurities are typically residual starting materials, water (H₂O or D₂O), and byproducts from the synthesis.

Fractional Distillation

Fractional distillation is the most common method for purifying deuterated acetic acid, taking advantage of differences in boiling points between the product and impurities.[4][9] For high-purity requirements, multiple distillations may be necessary.

Experimental Protocol: Fractional Distillation of Deuterated Acetic Acid

-

Set up a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is thoroughly dried to prevent isotopic dilution.

-

Charge the distillation flask with the crude deuterated acetic acid.

-

Heat the flask gently to initiate boiling.

-

Collect the distillate in fractions based on the boiling point. The main fraction corresponding to the boiling point of the deuterated acetic acid (approx. 118 °C for non-deuterated) should be collected separately.

-

Monitor the temperature at the head of the column closely to ensure a clean separation.

Fractional Crystallization

Fractional crystallization is a powerful technique for achieving very high purity levels.[4] This method relies on the principle that the crystalline form of a substance is typically purer than the liquid phase from which it crystallizes.

Experimental Protocol: Fractional Crystallization of Deuterated Acetic Acid

-

Cool the deuterated acetic acid sample slowly to just below its freezing point (approx. 16.6 °C for non-deuterated).

-

As crystals form, the impurities will become concentrated in the remaining liquid phase.

-

Separate the crystals from the liquid by filtration or decantation.

-

The process can be repeated by melting the crystals and recrystallizing to further enhance purity.

Removal of Water

Traces of water can be removed by reacting the crude product with a stoichiometric amount of acetic anhydride, which converts the water to acetic acid.[4][10]

Quality Control and Analysis

The purity and isotopic enrichment of the final product must be verified. The most common analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

NMR Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by comparing the integrals of the residual proton signals to a known internal standard. ¹³C and ²H NMR can also provide valuable information about the isotopic purity and the position of deuterium labeling.[9][11][12]

-

GC-MS: This technique separates the components of a mixture and provides mass information for each component. It is highly effective for identifying and quantifying impurities and confirming the mass increase due to deuterium incorporation.[11]

Visualizing the Processes

Synthesis Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Iridium-catalyzed H/D exchange: ligand complexes with improved efficiency and scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. armar-europa.de [armar-europa.de]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ijraset.com [ijraset.com]

- 8. Acetic acid-dâ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-12-10 [isotope.com]

- 9. m.youtube.com [m.youtube.com]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. gcms.cz [gcms.cz]

- 12. Hydrogen Isotope Exchange by Homogeneous Iridium Catalysis in Aqueous Buffers with Deuterium or Tritium Gas - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetic Acid-d4: A Technical Guide to Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics and stability of Acetic acid-d4 (CD₃COOD), a deuterated form of acetic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, particularly in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic tracer studies.

Core Physical and Chemical Properties

Acetic acid-d4, also known as tetradeuteroacetic acid, is a stable, non-radioactive isotopic analog of acetic acid where the four hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a property that is fundamental to its use in various analytical techniques.

Summary of Physical and Chemical Data

The following tables summarize the key physical and chemical properties of Acetic acid-d4.

| Identifier | Value | Source(s) |

| Chemical Formula | C₂D₄O₂ | [1] |

| Molecular Weight | 64.08 g/mol | [1][2][3][4][5] |

| CAS Number | 1186-52-3 | [1][2][4] |

| EC Number | 214-693-4 | [1][4][5] |

| Physical Property | Value | Source(s) |

| Appearance | Colorless liquid | [6][7] |

| Melting Point | 15-16 °C (lit.) | [1][4][6][8][9][10][11][12][13] |

| Boiling Point | 115.5 °C (lit.) | [1][4][6][8][9][10][11][12][13] |

| Density | 1.119 g/mL at 25 °C (lit.) | [1][4][6][8][9][10][11][12] |

| Refractive Index (n20/D) | 1.368 (lit.) | [4][6][8][9][10][11][12] |

| Vapor Pressure | 11.4 mmHg (20 °C) | [4][8][9][10][11][12] |

| Vapor Density | 2.07 (vs air) | [4][8][9][10][11][12] |

| Flash Point | 40 °C (104 °F) | [8][14] |

| Solubility | Soluble in water, ethanol, and ether | [1][6][8][14] |

| Isotopic & Chemical Purity | Value | Source(s) |

| Isotopic Purity (atom % D) | ≥99.5% to ≥99.9% | [2][4][5][9][10][11][15] |

| Chemical Purity | ≥99% | [4][10][15] |

Stability and Storage

Proper handling and storage are crucial to maintain the isotopic and chemical integrity of Acetic acid-d4.

Stability: Acetic acid-d4 is a stable compound under standard laboratory conditions.[6][7][8] However, it is sensitive to moisture and can undergo hydrogen-deuterium (H/D) exchange, particularly at the acidic carboxyl position, if exposed to atmospheric or dissolved water.[6][8] It is incompatible with strong acids, bases, oxidizing agents, and a variety of metals and other materials.[6][7][8][16]

Storage Conditions: To ensure its long-term stability, Acetic acid-d4 should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][16][17][18] Storage at room temperature is generally recommended.[2][16][17] For products without a specified expiration date, routine inspection is advised to ensure performance.[19][20] The recommended shelf life for acetic acid (non-deuterated) is generally 2 years, which can serve as a guideline.

Experimental Protocols

Detailed methodologies are critical for the effective use of Acetic acid-d4 in research. Below are representative protocols for its application in NMR spectroscopy and as a metabolic tracer.

Protocol 1: Quantitative NMR (qNMR) Sample Preparation

This protocol outlines the general steps for preparing a sample for quantitative analysis using Acetic acid-d4 as a solvent and internal standard.

Objective: To accurately determine the concentration of an analyte in a sample.

Materials:

-

Analyte of interest

-

Acetic acid-d4 (as solvent)

-

Internal standard (if not using the solvent signal for quantification)

-

5 mm NMR tubes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer

Methodology:

-

Preparation of Internal Standard Stock Solution (if applicable):

-

Accurately weigh a known amount of a suitable internal standard.

-

Dissolve the internal standard in a precise volume of Acetic acid-d4 to create a stock solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte.

-

Dissolve the analyte in a precise volume of either pure Acetic acid-d4 or the internal standard stock solution. For ¹H NMR of organic compounds, a sample quantity of 5-25 mg is typical.[6]

-

Ensure complete dissolution by vortexing or gentle sonication.[9]

-

-

Filtration:

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Key Parameters:

-

Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure full relaxation between pulses.[2]

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure accurate integration. A delay of 30 seconds is often sufficient for small molecules.[2][11]

-

Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[11][18]

-

-

-

Data Processing and Quantification:

-

Apply appropriate line broadening (e.g., 0.3 Hz) to improve the S/N.[2]

-

Carefully phase and baseline correct the spectrum.[2]

-

Integrate the well-resolved signals of the analyte and the internal standard.

-

Calculate the analyte concentration using the established qNMR equations, taking into account the number of protons, molecular weights, and masses of the analyte and standard.[2]

-

Protocol 2: Acetic Acid-d4 as a Tracer in Metabolic Flux Analysis

This protocol provides a general framework for using Acetic acid-d4 to trace metabolic pathways, such as fatty acid and tricarboxylic acid (TCA) cycle flux.

Objective: To track the incorporation of deuterium from Acetic acid-d4 into various metabolites.

Materials:

-

Cell culture or animal model system

-

Acetic acid-d4

-

Appropriate vehicle for administration (e.g., conjugated to bovine serum albumin for cell culture)

-

LC-MS/MS system for metabolite analysis

Methodology:

-

Tracer Preparation:

-

For in vitro studies, prepare a stock solution of Acetic acid-d4. It may be necessary to conjugate it to a carrier protein like fatty acid-free BSA to facilitate cellular uptake.[1]

-

-

Experimental System Treatment:

-

In Vitro: Introduce the Acetic acid-d4 tracer to the cell culture medium at a defined concentration and for a specific duration.

-

In Vivo: Administer the Acetic acid-d4 tracer to the animal model through an appropriate route (e.g., oral gavage, intravenous infusion).

-

-

Sample Collection:

-

At various time points, collect samples (e.g., cells, plasma, tissue).

-

Immediately quench metabolic activity, for example, by flash-freezing in liquid nitrogen or adding a cold quenching solution like acetonitrile.[17]

-

-

Metabolite Extraction:

-

Extract metabolites from the collected samples using a suitable protocol (e.g., protein precipitation, liquid-liquid extraction).[17]

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using an LC-MS/MS system.

-

Monitor the mass isotopologue distribution of downstream metabolites to detect the incorporation of deuterium.

-

-

Data Analysis:

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. oiv.int [oiv.int]

- 5. Acetic acid-dâ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-12-10 [isotope.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sites.bu.edu [sites.bu.edu]

- 17. benchchem.com [benchchem.com]

- 18. asdlib.org [asdlib.org]

- 19. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

A Technical Guide to the Isotopic Purity and Enrichment of Acetic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of Acetic acid-d4 (CD3COOD). It details common synthesis routes, experimental protocols for determining isotopic enrichment by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and presents typical commercial specifications. This document is intended to be a valuable resource for professionals in research and drug development who utilize deuterated compounds.

Isotopic Purity and Enrichment Levels of Acetic Acid-d4

Acetic acid-d4 is a deuterated isotopologue of acetic acid where all four hydrogen atoms have been replaced with deuterium. The terms "isotopic purity" and "isotopic enrichment" are often used interchangeably, but they can have slightly different meanings. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while isotopic purity, or "atom % D," refers to the overall percentage of deuterium in the molecule. For commercially available Acetic acid-d4, the specifications typically refer to the atom % D.

The isotopic purity of commercially available Acetic acid-d4 is generally very high, reflecting its common use as an NMR solvent and a building block in the synthesis of deuterated active pharmaceutical ingredients. Below is a summary of typical isotopic purity levels offered by various suppliers.

Table 1: Commercial Isotopic Purity and Enrichment Levels of Acetic acid-d4

| Supplier | Product Name/Grade | Stated Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | Acetic acid-d4 | ≥99.9%[1] | ≥99% (CP)[1] |

| Sigma-Aldrich | Acetic acid-d4 | ≥99.5%[2] | ≥99% (CP)[2] |

| Cambridge Isotope Laboratories, Inc. | Acetic acid-D₄ (D, 99.5%) | 99.5% | 99.5%[3] |

| Thermo Scientific Alfa Aesar | Acetic acid-d{4}, 99.5% (Isotopic) | 99.5% | Not specified |

| MilliporeSigma (MagniSolv™) | Acetic acid-D4, deuteration degree min. 99.5% | min. 99.5%[4] | Not specified |

| Mesbah Energy | Acetic acid-d4 ≥ 98.5 atom%D | ≥98.5%[5] | Not specified |

Synthesis of Acetic Acid-d4

The synthesis of highly enriched Acetic acid-d4 requires methods that facilitate extensive hydrogen-deuterium exchange or the use of deuterated starting materials.

One common laboratory-scale method involves the decarboxylation of deuterated malonic acid.[3] The general principle of the malonic ester synthesis involves the formation of a carboxylic acid from diethyl malonate or a similar substrate. For the synthesis of Acetic acid-d4, a deuterated version of malonic acid is used.

Another reported method involves the electrocatalytic deuteron-dechlorination of trichloroacetic acid in heavy water (D₂O). A patented production process also describes a method starting from glacial acetic acid and heavy water using a catalyst.[6]

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic purity and enrichment is critical for quality control and for the interpretation of experimental results where Acetic acid-d4 is used. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Isotopic Enrichment by 2H-NMR Spectroscopy

Deuterium (²H or D) NMR spectroscopy is a powerful technique for determining the degree of deuteration at specific sites within a molecule. The following protocol is based on the principles outlined in the OIV (International Organisation of Vine and Wine) methods for isotopic analysis of acetic acid.[5][7]

Objective: To determine the atom % D of Acetic acid-d4 by ²H-NMR.

Materials and Equipment:

-

Acetic acid-d4 sample

-

NMR spectrometer with a deuterium probe

-

High-precision NMR tubes (e.g., 5 mm)

-

Deuterated solvent with a known isotopic purity (e.g., Chloroform-d) for locking, if the sample is not neat.

-

Internal standard with a known concentration and deuterium content (optional, for quantification).

Protocol:

-

Sample Preparation:

-

If analyzing a neat sample of Acetic acid-d4, carefully transfer an appropriate amount (typically 0.5-0.7 mL) into a clean, dry NMR tube.

-

If dilution is necessary, use a deuterated solvent with a very high and certified isotopic purity to avoid introducing contaminating signals.

-

Ensure the sample is free of particulate matter.

-

-

NMR Spectrometer Setup:

-

Tune and match the deuterium probe according to the manufacturer's instructions.

-

Lock the spectrometer on the deuterium signal of the solvent or, if running neat, an external lock may be used.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition:

-

Acquire a ²H-NMR spectrum of the Acetic acid-d4 sample. Key parameters to consider are:

-

Pulse Angle: A 90° pulse is typically used.

-

Acquisition Time (AT): Should be sufficient to allow the FID to decay completely (e.g., 2-4 seconds).

-

Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the deuterium nuclei to ensure full relaxation and accurate integration.

-

Number of Scans (NS): An adequate number of scans should be co-added to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

-

-

Acquire a corresponding ¹H-NMR spectrum to detect and quantify any residual proton signals (CHD₂- and -OH).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired FID.

-

Phase the spectrum carefully.

-

Perform a baseline correction.

-

Integrate the deuterium signal(s) in the ²H spectrum. For Acetic acid-d4, you would expect to see signals for the -CD₃ and -O-D groups.

-

In the ¹H spectrum, integrate any residual proton signals corresponding to CHD₂COOD and CD₃COOD.

-

The isotopic enrichment (Atom % D) can be calculated by comparing the integrals of the deuterium signals in the ²H spectrum with the residual proton signals in the ¹H spectrum. The formula for a specific site is:

-

Atom % D = [Integral(²H) / (Integral(²H) + Integral(¹H))] * 100%

-

-

Diagram 1: Workflow for Isotopic Purity Analysis of Acetic Acid-d4 by NMR

Caption: Workflow for NMR-based determination of isotopic purity.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a highly sensitive technique that can determine the isotopic distribution of a molecule by separating its isotopologues based on their mass-to-charge ratio (m/z).[8]

Objective: To determine the isotopic purity of Acetic acid-d4 by analyzing the relative abundance of its isotopologues using HRMS.

Materials and Equipment:

-

Acetic acid-d4 sample

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

-

Electrospray ionization (ESI) source

-

High-purity solvents (e.g., methanol, water, acetonitrile)

-

Syringe pump for direct infusion or an LC system for sample introduction.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the Acetic acid-d4 sample in a suitable solvent (e.g., 1-10 µg/mL in methanol/water). The concentration should be optimized to obtain a stable and strong signal without causing detector saturation.

-

For ESI in negative ion mode, a basic modifier like ammonium hydroxide can be added to facilitate deprotonation to form [M-D]⁻.

-

-

Mass Spectrometer Setup:

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Set up the instrument for full scan acquisition in the appropriate mass range to cover all expected isotopologues of acetic acid (e.g., m/z 60-70 for the deprotonated molecule).

-

Set the mass resolution to a high value (e.g., >60,000) to clearly resolve the isotopic peaks.[4]

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, either by direct infusion using a syringe pump or via an LC system. Direct infusion is often sufficient for pure samples.

-

Acquire the mass spectrum, ensuring a stable ion signal and averaging multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis and Calculation:

-

Extract the high-resolution mass spectrum for the molecular ion cluster of acetic acid.

-

Identify and integrate the peak intensities for each isotopologue. For Acetic acid-d4 (C₂D₄O₂), the most abundant ion will be for the fully deuterated species. You will also see smaller peaks for isotopologues with fewer deuterium atoms (e.g., C₂HD₃O₂, C₂H₂D₂O₂, etc.) and peaks corresponding to the natural abundance of ¹³C.

-

The isotopic purity is calculated based on the relative intensities of the different isotopologues. A simplified calculation is:

-

% Purity (d₄) = [Intensity(d₄) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃) + Intensity(d₄))] * 100%

-

-

For a more accurate calculation, the contribution of natural abundance ¹³C to the M+1 peak of a lower isotopologue must be deconvoluted from the signal of the M peak of the next higher isotopologue.[9][10][11] Specialized software can aid in these calculations.

-

Diagram 2: Logical Flow for Isotopic Purity Calculation from MS Data

Caption: Process for calculating isotopic purity from mass spectrometry data.

Conclusion

The isotopic purity of Acetic acid-d4 is a critical parameter for its application in research and development. Commercially available products typically offer very high levels of deuterium enrichment, commonly exceeding 99.5 atom % D. The verification of this purity can be rigorously performed using well-established analytical techniques such as ²H-NMR and high-resolution mass spectrometry. The detailed protocols and workflows provided in this guide offer a robust framework for scientists and researchers to accurately assess the isotopic integrity of Acetic acid-d4, ensuring the quality and reliability of their experimental outcomes.

References

- 1. Acetic acid-d4 D = 99.9atom 1186-52-3 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. i2.saiglobal.com [i2.saiglobal.com]

- 6. CN114560763B - Production process of deuterated acetic acid - Google Patents [patents.google.com]

- 7. oiv.int [oiv.int]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Acetic Acid-d4 for Research Applications

This in-depth technical guide serves researchers, scientists, and drug development professionals by providing comprehensive information on high-purity Acetic acid-d4 (CD3COOD). The guide details its applications, commercial suppliers, and the technical specifications required for rigorous scientific research.

Introduction to Acetic Acid-d4

Acetic acid-d4, also known as tetradeuteroacetic acid, is the isotopically substituted form of acetic acid where the four hydrogen atoms have been replaced with deuterium.[1][2] This substitution makes it an invaluable tool in various research fields, primarily due to its properties as a nuclear magnetic resonance (NMR) solvent and as a building block for synthesizing deuterated molecules.[3] Its chemical formula is CD3COOD, and it has a molecular weight of approximately 64.08 g/mol .[4]

In the pharmaceutical industry, acetic acid and its derivatives are fundamental. They serve as versatile solvents, reagents in the synthesis of active pharmaceutical ingredients (APIs), and pH regulators in drug formulations.[5][6][7] The deuterated form, Acetic acid-d4, is particularly crucial for NMR-based analysis, which is essential for quality control and the structural elucidation of newly synthesized compounds.[8][9]

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide high-purity Acetic acid-d4 for research and pharmaceutical development. The primary distinction between products often lies in the degree of deuteration (isotopic purity) and overall chemical purity. Below is a summary of leading suppliers and their typical product specifications.

Key Commercial Suppliers:

-

Sigma-Aldrich (Merck KGaA): A major global supplier offering various grades of Acetic acid-d4, including different isotopic purities and formulations with or without tetramethylsilane (TMS) as an internal NMR standard.[9]

-

Cambridge Isotope Laboratories, Inc. (CIL): Specializes in stable isotope-labeled compounds and offers high-purity Acetic acid-d4 specifically for use in biomolecular NMR.[3]

-

Simson Pharma Limited: A manufacturer and exporter that provides Acetic acid-d4 accompanied by a Certificate of Analysis.[10]

-

Norell: Known for NMR tubes and accessories, Norell also supplies high-purity deuterated solvents, including Acetic acid-d4.[2]

-

Fisher Scientific: A major distributor that offers Acetic acid-d4 from manufacturers like MilliporeSigma.[8]

-

SR Group: An India-based supplier and distributor offering Acetic acid-d4 for research purposes.[4]

Data Presentation: Comparative Product Specifications

The following tables summarize the quantitative data for high-purity Acetic acid-d4 available from leading commercial suppliers. This allows for a direct comparison of key quality attributes.

Table 1: Isotopic and Chemical Purity

| Supplier/Brand | Product Number (Example) | Isotopic Purity (atom % D) | Chemical Purity (Assay) | Water Content |

| Sigma-Aldrich | 151785 | ≥99.5%[11] | ≥99% (CP)[11] | ≤0.0500%[11] |

| Sigma-Aldrich | 233315 | ≥99.9% | ≥99% (CP) | ≤0.0500% |

| Sigma-Aldrich | 416886 | ≥99.5%[12] | ≥99.00%[9] | ≤0.0500% |

| Cambridge Isotope Labs | DLM-12 | 99.5%[3] | 99.5%[3] | Not Specified |

| MilliporeSigma (via Fisher) | M8150360010 | min. 99.5%[8] | 99.5% min.[8] | Not Specified |

| SR Group | QF-7199 | 99.9%[4] | 95%[4] | Not Specified |

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 1186-52-3 |

| Molecular Formula | CD3CO2D[4] |

| Molecular Weight | 64.08 g/mol |

| Density | ~1.119 g/mL at 25 °C |

| Boiling Point | ~115.5 °C |

| Melting Point | ~15-16 °C |

| Refractive Index | n20/D ~1.368 |

Applications in Research and Drug Development

High-purity Acetic acid-d4 is indispensable in modern research, particularly in the following areas:

-

NMR Spectroscopy: Its most common application is as a deuterated solvent for NMR analysis.[1][2] The absence of protons prevents interference with the signals from the analyte, allowing for clear structural determination of organic compounds. Some products contain 0.03% (v/v) TMS as a convenient internal reference standard.[9][12]

-

Synthesis of Labeled Compounds: Acetic acid-d4 serves as a deuterating agent or a building block in the synthesis of more complex isotope-labeled molecules. These labeled compounds are used as internal standards in quantitative mass spectrometry or as probes to study reaction mechanisms and metabolic pathways. For example, it has been used in the synthesis of deuterated conjugated linoleic acid.[9][12]

-

Drug Solubility and Formulation Studies: In pharmaceutical development, understanding and improving the solubility of weakly basic drugs is critical. Acetic acid can be used as a processing aid to ionize the drug, thereby increasing its solubility in organic solvents for processes like spray dried dispersion (SDD) manufacturing.[13] Deuterated acetic acid can be used in mechanistic NMR studies to quantify the degree of drug protonation in these formulations.[13]

Experimental Protocols and Methodologies

Protocol 1: Sample Preparation for qNMR Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the purity of chemical substances. Acetic acid-d4 is often used as the solvent for this purpose.

Objective: To prepare a sample for purity determination using qNMR with an internal standard.

Materials:

-

Acetic acid-d4 (≥99.5 atom % D)[1]

-

Internal Standard (e.g., maleic acid, certified reference material)

-

Analyte (the compound whose purity is to be determined)

-

High-precision analytical balance

-

NMR tube

-

Volumetric flasks and pipettes

Methodology:

-

Prepare a Stock Solution of the Internal Standard: Accurately weigh a precise amount of the internal standard and dissolve it in a known volume of Acetic acid-d4 in a volumetric flask.

-

Prepare the Analyte Solution: Accurately weigh a precise amount of the analyte.

-

Combine and Dissolve: Transfer the weighed analyte into a clean vial. Using a calibrated pipette, add a precise volume of the internal standard stock solution to the vial. Ensure the analyte fully dissolves; gentle vortexing may be applied.

-

Transfer to NMR Tube: Transfer an appropriate volume (typically 0.6-0.7 mL) of the final solution into a clean, dry NMR tube.

-

Acquire NMR Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Ensure acquisition parameters are set for quantitative analysis (e.g., long relaxation delay).

-

Data Processing and Calculation: Integrate the signals corresponding to the analyte and the internal standard. Purity is calculated based on the integral values, the number of protons for each signal, and the initial weights of the analyte and standard.

Protocol 2: Synthesis of a Deuterated Ester

Objective: To demonstrate the use of Acetic acid-d4 as a reagent in the synthesis of a deuterated ester via Fischer esterification.

Materials:

-

Acetic acid-d4 (CD3COOD)

-

An alcohol (e.g., Ethanol, CH3CH2OH)

-

A strong acid catalyst (e.g., sulfuric acid-d2, D2SO4)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask, combine Acetic acid-d4 and a molar excess of the alcohol.

-

Catalyst Addition: Carefully add a catalytic amount of sulfuric acid-d2 to the mixture.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with cold D2O, a saturated sodium bicarbonate solution (in D2O), and finally a brine solution (in D2O) to neutralize the acid and remove water-soluble components.

-

Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the excess alcohol using a rotary evaporator.

-

Purification and Analysis: The resulting crude deuterated ester can be purified by distillation or column chromatography. The final product's identity and isotopic purity should be confirmed by NMR and mass spectrometry.

Visualizations

The following diagrams illustrate key workflows relevant to sourcing and utilizing high-purity Acetic acid-d4 in a research environment.

Caption: Logical workflow for selecting and procuring high-purity Acetic acid-d4.

Caption: Experimental workflow for quantitative NMR (qNMR) using Acetic acid-d4.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. ACETIC ACID-D4-50G | Norell [shop.nmrtubes.com]

- 3. Acetic acid-dâ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-12-10 [isotope.com]

- 4. Acetic Acid-d4 - Acetic Acid-d4 Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]

- 5. alliancechemical.com [alliancechemical.com]

- 6. Applications of Glacial Acetic Acid in Pharmaceutical Industry and Drug Formulation [ysxlglacialaceticacid.com]

- 7. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing [silverfernchemical.com]

- 8. Acetic acid-D4, deuteration degree min. 99.5%, for NMR spectroscopy, MagniSolv , MilliporeSigma Glass ampoule; 10mL | Buy Online | MilliporeSigma | Fisher Scientific [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Acetic Acid D4 | CAS No- 1186-52-3 | Simson Pharma Limited [simsonpharma.com]

- 11. Acetic acid-d4 D = 99.5atom 1186-52-3 [sigmaaldrich.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

Safety precautions and handling guidelines for Acetic acid-d4.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling guidelines for Acetic acid-d4 (CD₃CO₂D). Given its corrosive and flammable nature, strict adherence to safety protocols is essential to mitigate risks in a laboratory or research setting.

Hazard Identification and Classification

Acetic acid-d4 is classified as a hazardous substance. It is a flammable liquid and vapor that causes severe skin burns and serious eye damage.[1][2][3] The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1]

GHS Hazard Statements:

Physical, Chemical, and Toxicological Properties

Quantitative data regarding the properties and toxicity of Acetic acid-d4 are summarized below.

Table 1: Physical and Chemical Properties of Acetic Acid-d4

| Property | Value | References |

|---|---|---|

| Molecular Formula | CD₃CO₂D | [6][7] |

| Molecular Weight | 64.08 g/mol | [6][7] |

| Appearance | Colorless clear liquid | [5] |

| Density | 1.119 - 1.12 g/cm³ at 25 °C | [2][6] |

| Melting Point | 15 - 16 °C | [5][6] |

| Boiling Point | 115.5 - 116 °C | [5][6] |

| Flash Point | 40 °C (104 °F) - closed cup | [5][6] |

| Vapor Pressure | 11.4 mmHg at 20 °C | [6] |

| Vapor Density | 2.07 (vs air) | [6] |

| Autoignition Temp. | 800 °F (427 °C) | [6] |

| Water Solubility | Miscible in any proportion | [2] |

| Isotopic Purity | ≥99.5 atom % D |[5][6] |

Table 2: Toxicological Data for Acetic Acid-d4

| Endpoint | Value / Observation | References |

|---|---|---|

| Acute Toxicity | Not classified as acutely toxic (oral, dermal, inhalation) but is harmful due to corrosive effects. | [1] |

| Skin Corrosion | Category 1A: Causes severe skin burns. | [2] |

| Eye Damage | Category 1: Causes serious eye damage, with risk of blindness. | [1][2] |

| LC50 (Inhalation) | Mouse, 1 h: 5620 ppm. | [1] |

| Health Effects | Ingestion or inhalation can cause damage to respiratory and digestive tracts, leading to symptoms such as edema, perforation of the esophagus, pancreatitis, cardiovascular collapse, shock, and death. | [1] |

| Isotope Toxicity | The primary toxicity is associated with the corrosive properties of acetic acid itself; the deuterium isotope effect on toxicity is not considered significant in typical handling scenarios. |[8] |

Note: Detailed experimental protocols for the toxicological endpoints listed are not provided in the source safety data sheets. The data is presented as reported by the suppliers.

Handling and Storage Procedures

Proper handling and storage are critical to ensure safety and maintain the integrity of the material.

Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][4][10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

-

Avoid breathing vapors, mist, or gas.[1]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[1]

Storage Conditions:

-

Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][4][11]

-

Keep away from incompatible materials such as oxidizing agents, soluble carbonates, hydroxides, metals, peroxides, and nitric acid.[1][2]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to minimize exposure.

-

Engineering Controls: Handle the product in a chemical fume hood to ensure adequate ventilation.[9] Eyewash stations and safety showers must be readily accessible.[10][12]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2][10]

-

Skin Protection: Wear suitable protective clothing, such as a lab coat or synthetic apron.[1][12]

-

Hand Protection: Use chemical-resistant gloves tested according to standards like EN 374.[2]

-

Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[1][6][10] For large spills or fires, a self-contained breathing apparatus (SCBA) is required.[1][12]

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

First-Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9][10]

-

After Skin Contact: Immediately remove all contaminated clothing. Flush the skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3][12]

-

After Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][2][4][10]

-

After Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2][4][12]

Spill Response:

-

Evacuate personnel from the area and ensure adequate ventilation.[2][10]

-

Wear full personal protective equipment, including respiratory protection.[2][3]

-

Contain the spill using inert absorbent material such as sand, diatomaceous earth, or an acid binder.[2][10]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[10]

-

Do not allow the product to enter drains or surface water.[1][2][4]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][10]

-

Specific Hazards: The vapor is flammable and heavier than air, which can lead to the formation of explosive mixtures with air and travel to an ignition source.[2][10] Containers may explode when heated.[10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][10]

Disposal Considerations

Dispose of Acetic acid-d4 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

References

- 1. isotope.com [isotope.com]

- 2. carlroth.com [carlroth.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Acetic Acid-d4 | 1186-52-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. Acetic acid-d4 D = 99.5atom 1186-52-3 [sigmaaldrich.com]

- 7. Acetic acid-dâ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-12-10 [isotope.com]

- 8. Sciencemadness Discussion Board - Acetic acid-D4 is toxic? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. uwm.edu [uwm.edu]

- 11. benchchem.com [benchchem.com]

- 12. ehs.com [ehs.com]

Acetic Acid-d4: A Technical Guide for Researchers

An In-depth Technical Guide on Acetic Acid-d4 (CAS: 1186-52-3) for Researchers, Scientists, and Drug Development Professionals.

This guide provides comprehensive technical information on Acetic acid-d4, a deuterated isotopologue of acetic acid. It is intended to be a valuable resource for professionals in research and development, particularly in the fields of analytical chemistry, drug discovery, and metabolic research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and illustrates a key workflow in which it is utilized.

Core Data Presentation

Acetic acid-d4, also known as deuterated acetic acid or per-deutero acetic acid, is a stable, non-radioactive isotopic form of acetic acid where the four hydrogen atoms have been replaced with deuterium.[1] This substitution imparts a higher molecular weight without significantly altering its chemical properties, making it an invaluable tool in various scientific applications.[2]

Chemical and Physical Properties

The fundamental properties of Acetic acid-d4 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1186-52-3 | [3] |

| Molecular Formula | C₂D₄O₂ | [4] |

| Linear Formula | CD₃CO₂D | [3] |

| Molecular Weight | 64.08 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.119 g/mL at 25 °C | [3] |

| Melting Point | 15-16 °C | [3] |

| Boiling Point | 115.5 °C | [3] |

| Refractive Index | n20/D 1.368 | [3] |

| Isotopic Purity | ≥99.5 atom % D | [3] |

| Solubility | Soluble in water, ethanol, and ether. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Acetic acid-d4 and its application in Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Acetic Acid-d4

A common method for the preparation of Acetic acid-d4 involves the hydrolysis of acetic anhydride with deuterium oxide (heavy water).[5]

Materials:

-

Acetic anhydride (10 kg)

-

Deuterium oxide (D₂O, 2.06 kg)

-

Catalyst (as prepared in the referenced patent, e.g., nano-platinum based)[5]

-

Flask equipped for oil bath heating and magnetic stirring

-

Argon gas supply

-

Distillation apparatus

Procedure:

-

To a flask, add 10 kg of acetic anhydride and an appropriate amount of the prepared catalyst.[5]

-

Set up the flask in an oil bath at 60°C with magnetic stirring.[5]

-

Introduce an inert atmosphere using argon gas.[5]

-

Add deuterium oxide in portions of 0.2 kg. The reaction mixture will initially be a two-phase immiscible liquid.[5]

-

Continue stirring at 60°C. The completion of the reaction for each portion is indicated by the liquid becoming homogeneous.[5]

-

After the previous portion has fully reacted, add the next portion of deuterium oxide.[5]

-

The reaction progress can be monitored using ¹H NMR spectroscopy by observing the disappearance of the reactant signal peaks.[5]

-

After the addition of a total of 2.06 kg of deuterium oxide and the complete disappearance of the starting material signals in the NMR spectrum, the reaction is complete.[5]

-

Purify the resulting Acetic acid-d4 by rectification (distillation).[5]

Application in Quantitative NMR (qNMR) Spectroscopy

Acetic acid-d4 is widely used as a solvent in NMR spectroscopy.[1] The following protocol outlines its use for the quantitative analysis of a drug substance.

Materials:

-

Acetic acid-d4 (as the deuterated solvent)

-

Drug substance (analyte)

-

Internal Standard (IS), e.g., Trimethyl-d9-acetic acid

-

5 mm NMR tubes

-

Volumetric flasks (10 mL)

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)[6]

Procedure:

1. Preparation of Internal Standard Stock Solution:

- Accurately weigh approximately 10 mg of the internal standard into a 10 mL volumetric flask.

- Dissolve the standard in Acetic acid-d4 and make up to the mark.

- Calculate the exact concentration of the stock solution.

2. Sample Preparation:

- Accurately weigh approximately 20 mg of the drug substance into a vial.

- Accurately transfer 500 µL of the internal standard stock solution to the vial.

- Add an additional 500 µL of Acetic acid-d4 to the vial.

- Vortex the vial until the sample and standard are completely dissolved.

- Transfer the solution to a 5 mm NMR tube.[7]

3. NMR Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, such as a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

- Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[8]

4. Data Processing and Quantification:

- Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N.[8]

- Carefully phase and baseline correct the spectrum.

- Integrate a well-resolved signal of the analyte and the signal of the internal standard.

- Calculate the purity of the analyte using the following equation:

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the use of a deuterated internal standard, such as Acetic acid-d4, in a bioanalytical method for drug quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

Acetic acid-d4 is a versatile and indispensable tool in modern research and development. Its primary application as a deuterated solvent in NMR spectroscopy facilitates the structural elucidation and quantification of a wide range of compounds.[9] Furthermore, its role extends to its use as a starting material for the synthesis of other deuterated molecules and as an internal standard in mass spectrometry-based bioanalysis, where it significantly improves the accuracy and precision of quantitative methods.[1] A thorough understanding of its properties and applications, as detailed in this guide, is crucial for its effective utilization in advancing scientific discovery and drug development.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic acid-d4 D = 99.5atom , TMS 0.03 (v/v) 1186-52-3 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. CN114560763B - Production process of deuterated acetic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the NMR Spectrum of Acetic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of acetic acid-d4 (CD₃CO₂D), a deuterated solvent widely used in NMR spectroscopy. This document details the characteristic chemical shifts, coupling constants, and multiplicities observed in ¹H, ¹³C, and ²H NMR spectra. Furthermore, it outlines standardized experimental protocols for acquiring high-quality NMR data and includes visualizations to elucidate the fundamental principles and structural relationships.

Data Presentation

The quantitative NMR data for acetic acid-d4 is summarized in the tables below for easy reference and comparison. These values are compiled from various spectroscopic databases and literature sources.[1][2][3][4]

Table 1: ¹H NMR Spectral Data for Acetic Acid-d4

The proton NMR spectrum of acetic acid-d4 is characterized by residual proton signals from the methyl and carboxylic acid groups due to incomplete deuteration.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.53 - 11.65 | Singlet (broad) | - | Residual CO₂H |

| ~2.03 - 2.04 | Quintet (1:2:3:2:1) | J(H,D) ≈ 2.2 | Residual CH D₂ |

Note: The chemical shift of the acidic proton is highly dependent on concentration, temperature, and the presence of water.[2]

Table 2: ¹³C NMR Spectral Data for Acetic Acid-d4

The carbon-13 NMR spectrum shows two distinct signals corresponding to the carbonyl and methyl carbons. The coupling to deuterium is a key feature.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~178.4 - 179.0 | Singlet (broad) | - | C O₂D |

| ~20.0 | Septet (1:3:6:7:6:3:1) | J(C,D) ≈ 20 | C D₃ |

Note: The multiplicity arises from the coupling of the carbon atom to the three deuterium atoms (spin I=1).[1][2][5]

Table 3: ²H (Deuterium) NMR Spectral Data for Acetic Acid-d4

Deuterium NMR provides direct observation of the deuterium nuclei.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.5 | Broad | CO₂D |

| ~2.0 | Broad | CD ₃ |

Note: Deuterium spectra are often broad due to the quadrupolar nature of the deuterium nucleus.

Experimental Protocols

Acquiring high-quality NMR spectra of acetic acid-d4, whether as a solvent or an analyte, requires careful sample preparation and instrument setup.

Sample Preparation

-

Solvent Purity : Use high-purity acetic acid-d4 (≥99.5 atom % D) to minimize residual proton signals.[6]

-

Sample Handling : Handle the solvent in a dry environment, under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent moisture contamination which can affect the acidic proton signal.[7]

-

Analyte Concentration : For use as a solvent, dissolve 5-25 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of acetic acid-d4.

-

NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[6]

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Sequence : Standard single-pulse sequence.

-

Temperature : 298 K (25 °C).[3]

-

Number of Scans : 16 to 64, depending on the concentration of residual protons.[8]

-

Relaxation Delay (d1) : 1-5 seconds. A longer delay may be needed for quantitative measurements.

-

Acquisition Time (at) : 2-4 seconds.[8]

-

Spectral Width (sw) : 12-16 ppm.

-

Referencing : The residual CHD₂ signal can be referenced to ~2.04 ppm.

¹³C NMR Spectroscopy:

-

Pulse Sequence : Standard single-pulse with proton decoupling.

-

Number of Scans : 512 or more, as ¹³C is less sensitive.[3][4]

-

Relaxation Delay (d1) : 2 seconds.

-

Spectral Width (sw) : 200-250 ppm.

-

Referencing : The CD₃ signal can be referenced to ~20.0 ppm.[2][5]

²H NMR Spectroscopy:

-

Pulse Sequence : Standard single-pulse sequence without proton decoupling.

-

Temperature : 303 K.[9]

-

Number of Scans : Sufficient to obtain a good signal-to-noise ratio (e.g., 200).[9]

-

Relaxation Delay (d1) : 1 second.

-

Acquisition Time (at) : ~5.5 seconds.[9]

-

Spectral Width (sw) : ~20 ppm.[9]

Mandatory Visualization

The following diagrams illustrate the principles of NMR and the specific couplings observed in the spectrum of acetic acid-d4.

Caption: Origin of NMR signals from different nuclei in Acetic Acid-d4.

Caption: Spin-spin coupling patterns in the ¹H and ¹³C NMR of Acetic Acid-d4.